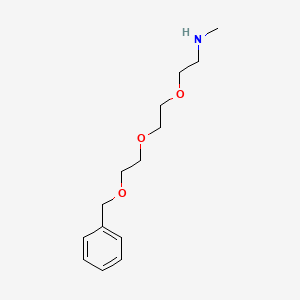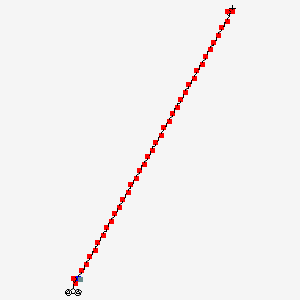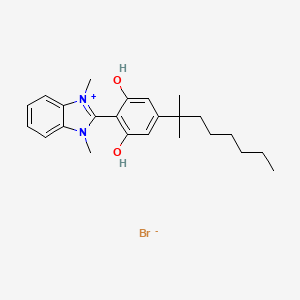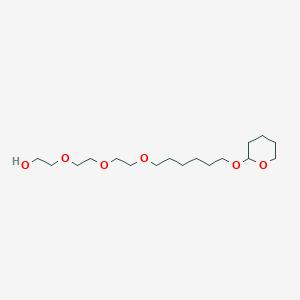
Glucopiericidin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucopiericidin A is a glycosylated derivative of piericidin A, a member of the piericidin family of microbial metabolites. These compounds are primarily produced by actinomycetes, particularly from the genus Streptomyces. This compound is known for its significant biological activities, including antimicrobial and cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glucopiericidin A is synthesized through the glucosylation of piericidin A. This process involves the incubation of piericidin A with specific glucosyltransferases, resulting in the attachment of a glucose moiety to the piericidin A molecule. The reaction typically takes place over a 96-hour incubation period .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species in large-scale fermentation processes. The culture broth is then extracted and purified to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Glucopiericidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific atoms or groups within the this compound structure.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are valuable for studying the compound’s mechanism of action and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Glucopiericidin A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of glycosylated natural products.
Biology: this compound is used to investigate the biological pathways and molecular targets involved in its antimicrobial and cytotoxic effects.
Medicine: The compound’s potent cytotoxicity makes it a promising candidate for developing new anticancer agents.
Wirkmechanismus
Glucopiericidin A is part of the piericidin family, which includes several structurally related compounds such as piericidin A, piericidin B, and glucopiericidinol A3. These compounds share a common 4-pyridinol core linked with a methylated polyketide side chain. this compound is unique due to its glycosylation, which enhances its solubility and biological activity .
Vergleich Mit ähnlichen Verbindungen
- Piericidin A
- Piericidin B
- Glucopiericidinol A3
- 7-Demethyl-glucopiericidin A
These compounds exhibit varying degrees of antimicrobial, insecticidal, and cytotoxic activities, making them valuable for diverse scientific research and industrial applications .
Eigenschaften
Molekularformel |
C31H47NO9 |
|---|---|
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-methyl-6-[(2E,5E,7E,9R,10R,11E)-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO9/c1-9-19(4)28(41-31-27(37)26(36)25(35)23(16-33)40-31)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)24(34)29(38-7)30(32-22)39-8/h9-10,12-13,15,20,23,25-28,31,33,35-37H,11,14,16H2,1-8H3,(H,32,34)/b12-10+,17-13+,18-15+,19-9+/t20-,23-,25-,26+,27-,28+,31+/m1/s1 |
InChI-Schlüssel |
YQOARHMNLCWEPG-DFTUVXBYSA-N |
Isomerische SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)





